molecular formula C6H7BrN2O2 B11884173 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol CAS No. 1246922-88-2

2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol

Cat. No.: B11884173
CAS No.: 1246922-88-2
M. Wt: 219.04 g/mol
InChI Key: IZOVVFPEDIYGKF-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry. It is a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. scispace.com This structural motif is of immense biological importance as it forms the core of several key biomolecules. microbenotes.com The most prominent examples are the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA), the building blocks of all living matter. scispace.commicrobenotes.com

The pyrimidine scaffold is not only central to genetics but is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in various alkaloids and hormones. scispace.comresearchgate.net The versatility of the pyrimidine ring, which allows for functionalization at various positions, has made its derivatives a primary focus in medicinal chemistry. Researchers have successfully developed a multitude of synthetic methodologies to create a vast library of pyrimidine-based compounds. researchtrend.net These derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. scispace.comresearchtrend.netgsconlinepress.com

Importance of Brominated Pyrimidine Scaffolds in Synthetic Chemistry

The introduction of a bromine atom onto the pyrimidine scaffold significantly enhances its utility in synthetic chemistry. Halogenated nucleosides, including brominated pyrimidines, are valuable starting materials for creating more complex molecules through various cross-coupling reactions. nih.gov The bromine atom at the C-5 position, in particular, serves as a versatile "handle" for further chemical modifications. researchgate.net

This strategic placement of a bromine atom allows for the introduction of diverse functional groups via palladium-catalyzed reactions, which is a common strategy in the development of new potential therapeutic agents. nih.gov Bromination can be an effective tool to enhance the potency of bioactive compounds. researchgate.net The development of efficient and facile methods for the bromination of pyrimidine nucleosides remains an area of active research, employing various brominating agents to achieve high yields and selectivity. nih.gov This functionalization is crucial in drug discovery, providing a pathway to synthesize novel compounds with improved biological activity and pharmacokinetic properties.

Specific Focus: 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol within Pyrimidine Research

Within the extensive family of pyrimidine derivatives, this compound has emerged as a compound of significant interest, primarily as a key pharmaceutical intermediate. chemicalbook.comhengkangpharm.cn Its structure features the characteristic 5-bromopyrimidine (B23866) core, linked via an ether bond to an ethanol (B145695) moiety. This specific arrangement of functional groups makes it a valuable building block in multi-step organic syntheses.

Figure 1: Chemical Structure of this compound
PropertyValue
CAS Number 1246922-88-2
Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol

This data is compiled from multiple chemical supplier and database entries. chemicalbook.comlookchem.comchemicalbook.com

The primary and most well-documented application of this compound is in the synthesis of Macitentan. chemicalbook.comhengkangpharm.cn Macitentan is an orally active, potent dual endothelin receptor antagonist used in the treatment of conditions like pulmonary arterial hypertension. nih.govresearchgate.net this compound serves as a crucial precursor, providing the bromopyrimidine portion of the final drug molecule.

Scope and Academic Relevance of Current Research on this Chemical Compound

The academic and industrial relevance of this compound is intrinsically linked to its role in the synthesis of endothelin receptor antagonists. chemicalbook.comhengkangpharm.cn Endothelins are potent vasoconstrictor peptides implicated in various cardiovascular diseases, making their receptors attractive therapeutic targets. researchgate.net The development of antagonists like Macitentan represents a significant advancement in treating these conditions. nih.govresearchgate.net

Current research involving this compound is therefore largely focused on its efficient synthesis and its utilization in the production of Macitentan and potentially other novel pharmaceutical agents. While detailed academic studies focusing solely on the properties of this compound are not abundant in publicly available literature, its importance is underscored by its frequent appearance in patents and medicinal chemistry literature related to endothelin receptor antagonists. researchgate.net Its role as a critical building block ensures its continued relevance in the field of drug discovery and development. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOVVFPEDIYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)OCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of pyrimidine (B1678525) derivatives like 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol, the FTIR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of the pyrimidine ring and its substituents. The analysis of these spectra involves correlating the observed absorption frequencies with known vibrational modes of similar structures. For instance, the FTIR spectrum of the parent compound, 5-bromopyrimidine (B23866), shows distinct peaks that can be used as a reference for interpreting the spectrum of its derivatives. nist.gov

The infrared spectrum of this compound is expected to exhibit a combination of vibrational modes corresponding to its constituent parts: the pyrimidine ring, the C-Br bond, the ether linkage, and the hydroxyl group.

Pyrimidine Ring: The pyrimidine ring has several characteristic stretching and deformation modes. The C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. vscht.cz

Halogen (C-Br): The carbon-bromine stretching vibration is expected in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

Hydroxyl (O-H): The hydroxyl group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. youtube.comlibretexts.org The presence of this broad band is a clear indicator of the alcohol functionality.

Ether (C-O-C): Aryl alkyl ethers typically show two characteristic C-O stretching bands. quimicaorganica.orglibretexts.orgpressbooks.pub An asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, while a symmetric stretch appears around 1040 cm⁻¹. youtube.comresearchgate.net The C-O stretch of the primary alcohol is also anticipated in the 1260-1050 cm⁻¹ range, often around 1050 cm⁻¹. youtube.comquimicaorganica.orgspectroscopyonline.com

Table 1: Expected Characteristic FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrimidine Ring C=N, C=C Stretching 1600-1400
C-H Stretching 3100-3000
Halogen C-Br Stretching 600-500
Hydroxyl O-H Stretching (H-bonded) 3500-3200 (broad)
Ether Asymmetric C-O-C Stretching ~1250
Symmetric C-O-C Stretching ~1040

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity of atoms can be determined.

¹H NMR spectroscopy provides detailed information about the different types of protons and their neighboring atoms within the molecule.

Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. For the parent 5-bromopyrimidine, the protons are observed at approximately δ 9.15 and 8.83 ppm. chemicalbook.com In this compound, the chemical shifts of the pyrimidine protons will be influenced by the ether linkage.

Ethoxy Protons: The protons of the ethoxy group (-O-CH₂-CH₂-OH) will exhibit distinct signals. The protons on the carbon adjacent to the ether oxygen (O-CH₂) are expected to be deshielded and appear in the range of δ 3.5-5.5 ppm. oregonstate.edu The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are also in this region, typically between δ 3.3 and 4.5 ppm. libretexts.org These two sets of methylene (B1212753) protons will likely appear as triplets due to coupling with each other.

Hydroxyl Proton: The hydroxyl proton (-OH) signal can vary in chemical shift (typically δ 2.5-5.0 ppm) and often appears as a broad singlet. libretexts.org Its position and appearance can be affected by factors such as solvent, concentration, and temperature. hw.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrimidine-H 8.5 - 9.2 Singlet(s)
-O-CH₂ -CH₂-OH 3.5 - 5.5 Triplet
-O-CH₂-CH₂ -OH 3.3 - 4.5 Triplet

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule, with each unique carbon atom typically producing a distinct signal.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, generally between δ 110 and 170 ppm. For the parent 5-bromopyrimidine, signals are observed around δ 160, 158, and 118 ppm. chemicalbook.com The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen. The carbon attached to the ether oxygen (C-O) will also have a characteristic chemical shift.

Ethoxy Carbons: The carbon atoms of the ethoxy side chain will appear in the aliphatic region of the spectrum. The carbon atom bonded to the ether oxygen (-O-CH₂) is expected to have a chemical shift in the range of δ 50-90 ppm. pdx.edu The carbon atom bonded to the hydroxyl group (-CH₂-OH) typically appears in the δ 50-65 ppm range. libretexts.orglibretexts.org

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon Environment Expected Chemical Shift (δ, ppm)
Pyrimidine C-H 155 - 165
Pyrimidine C-Br 115 - 125
Pyrimidine C-O 160 - 170
-O-CH₂ -CH₂-OH 50 - 90

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by two mass units.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org This would result in the loss of a CH₂OH radical.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another characteristic fragmentation for alcohols. jove.com

Ether Cleavage: Cleavage of the C-O bonds in the ether linkage can occur. For aryl ethers, cleavage of the bond beta to the aromatic ring is a major fragmentation pathway. scribd.comdocsity.commiamioh.eduwhitman.edublogspot.com

Pyrimidine Ring Fragmentation: The pyrimidine ring can also undergo fragmentation, often through the loss of small molecules like HCN. sapub.org

Table 4: List of Compounds Mentioned

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass accuracy in the sub-ppm range. This level of precision is crucial for distinguishing the target compound from potential isobaric impurities.

For this compound (C₆H₇BrN₂O₂), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS analysis would confirm this isotopic signature, further validating the presence of bromine in the molecular structure.

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated m/z
[M+H]⁺ (with ⁷⁹Br) C₆H₈BrN₂O₂⁺ 218.9818
[M+H]⁺ (with ⁸¹Br) C₆H₈BrN₂O₂⁺ 220.9798
[M+Na]⁺ (with ⁷⁹Br) C₆H₇BrN₂NaO₂⁺ 240.9637
[M+Na]⁺ (with ⁸¹Br) C₆H₇BrN₂NaO₂⁺ 242.9617

Note: This table represents theoretical data. Actual experimental values would be compared against these to confirm elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC-MS can be employed to identify and quantify impurities that may be present from its synthesis, such as unreacted starting materials or by-products.

Prior to analysis, derivatization of the hydroxyl group, for instance, through silylation, may be necessary to increase the compound's volatility and thermal stability, preventing degradation in the GC inlet and column. The separated components are then ionized and fragmented in the mass spectrometer, yielding characteristic fragmentation patterns that can be used for identification by comparison with mass spectral libraries or through manual interpretation.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV-VIS, Mass Spectrometric)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity determination of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach.

The use of diverse detectors enhances the analytical power of HPLC:

UV-VIS Detector: The pyrimidine ring in the molecule contains a chromophore that absorbs UV radiation, making UV-VIS detection a suitable method for quantification. A wavelength maximum (λmax) would be determined for optimal sensitivity.

Mass Spectrometric (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each separated peak, enabling the identification of impurities and degradation products with high specificity.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm / ESI-MS
Injection Volume 10 µL

Note: This is a representative method and would require optimization for specific applications.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components will separate based on their polarity. The spots can be visualized under UV light due to the UV-active pyrimidine ring. The retention factor (Rf) value of the product can be compared to that of a reference standard.

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. CE can be particularly useful for separating closely related impurities that may be difficult to resolve by HPLC.

Thermal Analysis for Material Science Perspectives

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a highly pure crystalline substance.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the compound. For a brominated compound, TGA can reveal the temperature at which decomposition begins and can give insights into the decomposition mechanism, which may involve the loss of the bromo substituent or other fragments.

Understanding the thermal behavior is crucial for determining appropriate storage and handling conditions and for applications in material science where thermal stability is a key factor.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is fundamental in determining the thermal stability and decomposition profile of a substance. For this compound, TGA would reveal the temperatures at which the compound begins to degrade and the kinetics of its decomposition.

Detailed research findings on the specific decomposition temperatures and weight loss percentages for this compound are not available in the public domain at this time.

Table 1: TGA Decomposition Data for this compound

Parameter Value
Onset of Decomposition (Tonset) Data not available
Temperature of Maximum Decomposition Rate (Tpeak) Data not available
Final Residue (%) Data not available

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of this compound, DSC analysis would identify the temperatures of any phase changes, providing critical information for its handling and storage.

Specific data regarding the melting point, crystallization events, or other thermal transitions for this compound are not publicly documented.

Table 2: DSC Thermal Transition Data for this compound

Thermal Event Temperature (°C) Enthalpy (J/g)
Melting Point (Tm) Data not available Data not available
Crystallization Temperature (Tc) Data not available Data not available
Glass Transition Temperature (Tg) Data not available N/A

Computational and Theoretical Investigations of 2 5 Bromopyrimidin 2 Yl Oxy Ethan 1 Ol and Pyrimidine Analogues

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models provide valuable insights for designing new, more potent molecules. nih.gov For pyrimidine (B1678525) derivatives, QSAR and its three-dimensional extension (3D-QSAR) are powerful tools to elucidate the structural requirements for their biological functions.

In a typical QSAR study of pyrimidine analogues, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a model that predicts the biological activity. nih.gov For instance, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superiority of ANN models (R² = 0.998) over MLR models (R² = 0.889) in predicting anticancer activity, highlighting the importance of non-linear relationships. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the aligned molecules. researchgate.netbenthamdirect.com These analyses generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. benthamdirect.comaip.org For example, in a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 kinase inhibitors, CoMFA and CoMSIA models with high statistical significance (CoMFA: q²=0.707, R²=0.964; CoMSIA: q²=0.645, R²=0.972) were developed. aip.org The resulting contour maps indicated that introducing bulky, electropositive groups at specific positions could increase inhibitory activity. aip.org Similarly, a 3D-QSAR study on pyrimidine derivatives as CSF-1R inhibitors yielded robust CoMFA (q² = 0.617, r² = 0.983) and CoMSIA (q² = 0.637, r² = 0.984) models, providing crucial information for designing novel inhibitors. benthamdirect.com

Below is a hypothetical data table illustrating the kind of data generated in a QSAR study of pyrimidine analogues.

Compound IDMolecular WeightLogPPolar Surface AreaPredicted pIC50Experimental pIC50
P1219.041.258.56.56.3
P2233.071.560.26.86.7
P3247.101.862.87.17.0
P4261.132.165.47.47.3

Pharmacophore Mapping and Virtual Screening

Pharmacophore mapping is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. benthamdirect.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. youtube.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules that match the model, a process known as virtual screening. ijfmr.comresearchgate.net

For pyrimidine derivatives, pharmacophore modeling has been successfully applied to discover new inhibitors for various targets. For instance, a study on pyrido[2,3-d]pyrimidines aimed at inhibiting human thymidylate synthase involved virtual screening and pharmacophore mapping to design novel derivatives. nih.gov The identified pharmacophoric features guided the design of a library of 42 new molecules with improved interactions with the target enzyme. nih.gov In another study, a pharmacophore hypothesis (DHHRR_1) was developed for pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors, which was then used to screen for potent new compounds. benthamdirect.comnih.gov

Virtual screening of pyrimidine-focused DNA-encoded libraries has also emerged as a powerful strategy. nih.govacs.org This technique allows for the rapid generation and interrogation of vast chemical libraries, significantly accelerating the discovery of high-affinity ligands. nih.govacs.org

A hypothetical pharmacophore model for a class of pyrimidine-based kinase inhibitors might include the features presented in the table below.

FeatureTypeX-coordinateY-coordinateZ-coordinate
1Hydrogen Bond Donor2.51.83.2
2Hydrogen Bond Acceptor-1.30.51.7
3Aromatic Ring0.0-2.1-0.5
4Hydrophobic3.8-1.2-2.4

Retrosynthetic Analysis through Computational Tools

Retrosynthetic analysis is a method for planning the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.comthe-scientist.com The advent of computational tools has revolutionized this process, enabling automated and more efficient synthetic route design. the-scientist.com These tools utilize databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways.

For complex heterocyclic molecules like pyrimidine derivatives, computational retrosynthesis can be particularly advantageous. advancechemjournal.comresearchgate.net The synthesis of a pyrimidine ring, for example, often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. advancechemjournal.com Computational tools can help identify the optimal disconnection points in a complex target molecule like 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol to trace it back to simple starting materials. A computational retrosynthesis tool might suggest a pathway for this specific compound starting from 2-chloro-5-bromopyrimidine and ethylene (B1197577) glycol.

A study on novel pyrimidine derivatives as FAK inhibitors utilized retrosynthesis tools to suggest synthetic methods for the most promising computationally designed compound. rsc.org This integration of computational design and synthetic planning streamlines the drug discovery pipeline.

Computational Design and Prediction of Novel Pyrimidine Derivatives

The ultimate goal of the aforementioned computational techniques is the rational design and prediction of novel molecules with enhanced biological activity and favorable pharmacokinetic properties. mdpi.comnih.govijpsjournal.com By integrating insights from QSAR, pharmacophore mapping, and molecular docking, researchers can design new pyrimidine derivatives with a higher probability of success. rsc.orgnih.gov

For example, based on the 3D-QSAR contour maps and docking studies of pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors, key structural requirements for activity were identified. aip.org These included the need for highly electropositive groups at certain positions and smaller, electronegative groups at others. aip.org Such detailed structural insights are invaluable for the de novo design of more potent inhibitors.

Computational studies have also been employed to design novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. nih.govmdpi.com The developed 3D-QSAR model was used to predict the activity of newly designed compounds, and molecular docking confirmed their binding modes and interactions with the target protein. nih.govmdpi.com Similarly, the design of new FAK inhibitors was guided by 3D-QSAR and molecular docking, leading to the identification of novel compounds with predicted high inhibitory activity and good oral bioavailability. rsc.orgrsc.org

The table below illustrates how computational tools can predict the properties of newly designed pyrimidine derivatives.

Designed CompoundPredicted Target Affinity (nM)Predicted ADMET ScoreSynthetic Feasibility
D1150.85High
D280.92Medium
D3250.78High
D4120.88Medium

Structure Activity Relationship Sar and Molecular Design Principles for Pyrimidine Scaffolds

General Principles of SAR in Pyrimidine (B1678525) Chemistry

The biological activity of pyrimidine derivatives is profoundly influenced by the nature, position, and orientation of substituents on the pyrimidine ring. The six-membered ring with two nitrogen atoms at positions 1 and 3 provides a unique electronic and steric framework that can be readily modified to fine-tune interactions with biological targets.

The SAR of pyrimidine derivatives is a critical aspect in enhancing their efficacy for various therapeutic applications, including as anticancer agents. The position of substituents on the pyrimidine nucleus significantly dictates their biological activity. The pyrimidine scaffold's ability to mimic the structure of natural purines and pyrimidines allows it to interact with a wide range of biological targets, including enzymes and receptors.

Key principles governing the SAR of pyrimidine derivatives include:

Substitution Pattern: The substitution pattern at the C2, C4, C5, and C6 positions of the pyrimidine ring is a primary determinant of biological activity and selectivity. Different substituents at these positions can modulate the molecule's electronic distribution, lipophilicity, and steric properties, thereby influencing its binding affinity to target proteins.

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while amino or hydroxyl substituents can serve as hydrogen bond donors. These interactions are often critical for the molecular recognition and binding of pyrimidine derivatives to their biological targets.

Aromatic Interactions: The pyrimidine ring can participate in π-π stacking and other aromatic interactions with amino acid residues in the binding pockets of proteins. These interactions contribute to the stability of the ligand-protein complex.

These general principles provide a framework for the rational design of pyrimidine derivatives with desired biological activities. By systematically modifying the substituents and their positions on the pyrimidine core, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituents on Molecular Recognition and Interaction Profiles

The specific chemical groups attached to the pyrimidine core play a pivotal role in defining the molecule's interaction with its biological target. The electronic and steric properties of these substituents dictate the types of non-covalent interactions that can be formed, ultimately influencing the compound's affinity and selectivity.

Hydroxyl Group: The hydroxyl (-OH) group is a polar, hydrogen-bonding moiety that can profoundly influence the molecular recognition of pyrimidine derivatives. As a hydrogen bond donor and acceptor, the hydroxyl group can form strong and specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. These hydrogen bonds are critical for anchoring the molecule in the correct orientation for optimal binding and activity. The presence of a hydroxyl group also increases the hydrophilicity of the molecule, which can affect its solubility and pharmacokinetic properties.

The interplay of these substituents—bromine's electronic and steric effects, the hydroxyl group's hydrogen-bonding capacity, and the ether linkage's flexibility and hydrogen-bonding potential—collectively determines the molecular recognition and interaction profile of a pyrimidine derivative, ultimately dictating its biological function.

Design Strategies for Modulating Molecular Interactions within Biological Systems

The versatility of the pyrimidine scaffold has led to the development of several sophisticated design strategies aimed at modulating molecular interactions within biological systems. These strategies leverage the unique chemical properties of the pyrimidine ring to create molecules with tailored activities.

Pyrimidine as a Privileged Scaffold for Molecular Probes

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a classic example of such a scaffold. Its ability to present a variety of functional groups in a defined spatial arrangement makes it an ideal starting point for the development of molecular probes. These probes are essential tools for studying biological processes, identifying new drug targets, and elucidating the mechanism of action of bioactive compounds. By strategically modifying the substituents on the pyrimidine core, researchers can create a library of probes with varying selectivities for different proteins, allowing for the systematic exploration of complex biological pathways.

Bioisosteric Replacements (e.g., Pyrimidine as Phenyl/Aromatic π System Bioisostere)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The pyrimidine ring is frequently used as a bioisostere for the phenyl group and other aromatic systems. This substitution can offer several advantages. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, introducing new interaction points with the target protein that are not possible with a simple phenyl ring. Furthermore, the introduction of nitrogen atoms can alter the electronic properties of the ring, potentially improving metabolic stability and reducing the likelihood of unwanted side effects. The use of pyrimidine as a phenyl bioisostere can also modulate the lipophilicity and solubility of a compound, leading to improved pharmacokinetic properties.

Expanding Chemical Space with Pyrimidine-Embedded Polyheterocycles

To explore novel biological activities and overcome the limitations of existing chemical space, medicinal chemists are increasingly turning to the synthesis of complex, three-dimensional molecules. Pyrimidine-embedded polyheterocycles represent a promising strategy for expanding this chemical space. By fusing the pyrimidine ring with other heterocyclic systems, it is possible to create rigid and conformationally constrained scaffolds that can present functional groups in unique spatial arrangements. These complex architectures can lead to highly selective interactions with biological targets, including challenging targets such as protein-protein interfaces. The development of synthetic methodologies to access a diverse range of pyrimidine-embedded polyheterocycles is a key area of research in modern drug discovery.

Computational Insights into SAR and Design Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of pyrimidine derivatives and guiding the design of new and improved compounds. A variety of computational techniques are employed to understand how these molecules interact with their biological targets at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrimidine derivatives, molecular docking can be used to visualize how different substituents interact with the amino acid residues in the binding pocket of a target protein. This information can help to explain the observed SAR and suggest modifications that could enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of pyrimidine derivatives with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

These computational approaches, often used in combination, provide a powerful platform for the rational design and optimization of pyrimidine-based compounds. By integrating computational predictions with experimental data, researchers can accelerate the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: Computational Insights into Pyrimidine SAR

Computational TechniqueApplication in Pyrimidine SARKey Insights Gained
Molecular Docking Predicting binding modes of pyrimidine derivatives in target proteins.Identification of key hydrogen bonding and hydrophobic interactions.
QSAR Developing predictive models for the biological activity of pyrimidines.Elucidation of important physicochemical properties for activity.
MD Simulations Simulating the dynamic behavior of pyrimidine-protein complexes.Understanding the stability of binding and conformational changes.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Biological System Investigations

The pyrimidine (B1678525) scaffold is fundamental to the structure of nucleosides, positioning derivatives like 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol as valuable candidates for the development of chemical probes to explore biological systems.

Pyrimidine nucleoside analogues are a class of compounds developed as chemical probes to study and visualize various biological processes at the molecular level. nih.govnih.gov These synthetic molecules mimic naturally occurring nucleosides and can be incorporated into DNA during replication. nih.gov This incorporation allows for the labeling and subsequent detection of newly synthesized DNA, providing a powerful tool for investigating cellular proliferation and DNA dynamics. By modifying the pyrimidine base, researchers can introduce functionalities that enable detection through methods like fluorescence microscopy or click chemistry. plos.org

A significant application of pyrimidine nucleoside analogues is in the visualization and assessment of cellular and parasitic replication. nih.gov For instance, in the study of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease, these probes are used to monitor the parasite's proliferation within host cells. nih.govplos.org Parasites that utilize de novo pyrimidine biosynthesis can incorporate these analogues into their DNA as they replicate. nih.gov This allows researchers to fluorescently label the parasite's genetic material, enabling the visualization of its replication and the assessment of the efficacy of antiparasitic compounds. nih.govnih.gov Studies have shown that ethynyl (B1212043) pyrimidine nucleoside analogues are particularly effective as chemical probes for visualizing the effects of inhibitors on parasite replication in vitro. nih.gov

Scaffold for Novel Molecular Tool Development (e.g., Enzyme Inhibitors as Research Tools)

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of enzyme inhibitors due to its ability to form key interactions with various biological targets. nih.gov The structure of this compound serves as a foundational building block for more complex molecules designed to modulate enzyme activity. Pyrimidine synthesis inhibitors, for example, are a class of drugs that target the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine production and, consequently, for the proliferation of rapidly dividing cells like lymphocytes. rxlist.comembopress.org

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of potent endothelin receptor antagonists. hengkangpharm.cn It is a critical starting material for the production of Macitentan and its active metabolite, Aprocitentan. hengkangpharm.cnnih.govnewdrugapprovals.org These drugs function by blocking the activity of endothelin receptors, which play a role in vasoconstriction, making them valuable for treating conditions like pulmonary arterial hypertension. hengkangpharm.cnnih.gov The synthesis of these complex inhibitors from the simpler this compound scaffold highlights its importance in developing targeted molecular tools for biomedical research and therapy. researchgate.net

Molecular Tools Derived from this compound

Derived CompoundMolecular TargetTherapeutic ApplicationReference
MacitentanEndothelin Receptors (ETA and ETB)Pulmonary Arterial Hypertension (PAH) hengkangpharm.cn
AprocitentanEndothelin Receptors (ETA and ETB)Treatment-Resistant Hypertension nih.govnewdrugapprovals.org

Potential in Materials Science and Emerging Technologies

While the primary applications of this compound have been in the pharmaceutical and life sciences sectors, its chemical structure suggests potential utility in materials science, particularly in the development of advanced organic materials.

Pyrimidine derivatives are increasingly being explored for their use in organic electronic devices. researchgate.netalfa-chemistry.com The electron-deficient nature of the pyrimidine ring makes it a suitable component for organic semiconductors, where it can function as an electron-transporting unit. alfa-chemistry.com Pyrimidine-based compounds have been successfully incorporated into a range of organic electronic devices, including organic light-emitting devices (OLEDs), organic solar cells, and sensors. researchgate.netalfa-chemistry.com The incorporation of a pyrimidine core can enhance electron affinity and charge transfer properties within a material. researchgate.net Given these characteristics of the pyrimidine family, this compound could potentially serve as a building block for novel organic electronic materials, although specific research in this area has not yet been documented.

The presence of a bromine atom on the pyrimidine ring of this compound opens up possibilities for its use in polymer chemistry. Halogenated aromatic compounds are often used as monomers in cross-coupling reactions to synthesize conducting polymers. For example, 2,5-dibromothiophene (B18171) derivatives undergo solid-state polymerization to form conductive polymers like PEDOT. researchgate.net This suggests that the bromopyrimidine moiety could potentially be used in similar polymerization reactions to create novel polymers with specific electronic or physical properties. The combination of the electron-deficient pyrimidine ring and the reactive bromo-substituent makes this compound a candidate for integration into new functional polymers and other advanced materials, representing an area ripe for future research.

Q & A

Q. What are the optimized synthetic routes for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution between 5-bromo-2-hydroxypyrimidine and ethylene glycol derivatives. Key steps include:

  • Bromination: Bromine in acetic acid or dichloromethane under controlled temperatures (0–25°C) ensures selective bromination of the pyrimidine ring .
  • Etherification: Reacting the brominated pyrimidine with 2-chloroethanol or ethylene glycol derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves >95% purity .

Critical Factors:

  • Excess base (>2 eq.) minimizes side reactions (e.g., hydrolysis of the pyrimidine ring).
  • Temperature control during bromination prevents over-bromination.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • 1H/13C NMR: Confirm the presence of the ethoxy bridge (δ 3.8–4.2 ppm for CH₂-O) and pyrimidine protons (δ 8.5–9.0 ppm for aromatic H) .
  • Mass Spectrometry (HRMS): Validate molecular weight (C₆H₇BrN₂O₂, theoretical 234.97 g/mol) with <2 ppm error .
  • HPLC: Monitor purity using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min) .

Common Pitfalls:

  • Residual solvents (e.g., DMF) may co-elute with the compound; ensure thorough drying under vacuum.

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Thermal Stability: Degrades above 100°C, releasing HBr. Store at 2–8°C in amber vials to prevent light-induced decomposition .
  • Hydrolytic Sensitivity: The ethoxy bridge is susceptible to acidic/basic hydrolysis. Use anhydrous solvents for long-term storage in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model the electron density of the pyrimidine ring. The C5 bromine atom creates an electron-deficient site, making C2-O bond cleavage favorable (activation energy ~25 kcal/mol) .
  • MD Simulations: Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution rates by 30–50% .

Validation:
Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-Response Analysis: Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability). Discrepancies may arise from off-target effects at high concentrations (>100 µM) .
  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., debrominated pyrimidine) that may interfere with activity assays .
  • Structural Analog Comparison: Benchmark against analogs like 2-((5-chloropyrimidin-2-yl)oxy)ethan-1-ol to isolate bromine-specific effects .

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs) at the molecular level?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The ethoxy group forms hydrogen bonds with backbone amides (ΔG ≈ −9.2 kcal/mol) .
  • SPR Biosensing: Measure binding kinetics (kₐ ~1 × 10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) to validate computational predictions .

Experimental Design:

  • Use truncated protein domains (e.g., kinase catalytic subunits) to minimize nonspecific binding.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:

  • Continuous Flow Reactors: Ensure consistent mixing and temperature control for bromination steps, reducing batch-to-batch variability .
  • Chiral Chromatography: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during synthesis .

Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?

Answer:

  • Tracer Studies: Synthesize ¹³C-labeled ethoxy groups to track metabolic fate via NMR or MS .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated compounds to elucidate rate-determining steps (e.g., C-O bond cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.